molecular formula C8H13FO B15256715 2-Fluoro-4,6-dimethylcyclohexan-1-one

2-Fluoro-4,6-dimethylcyclohexan-1-one

Cat. No.: B15256715
M. Wt: 144.19 g/mol
InChI Key: CCGMKEVAJMELJF-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-dimethylcyclohexan-1-one is an organic compound with the molecular formula C8H13FO It is a fluorinated cyclohexanone derivative, characterized by the presence of a fluorine atom and two methyl groups on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,6-dimethylcyclohexan-1-one typically involves the fluorination of a suitable cyclohexanone precursor. One common method is the electrophilic fluorination of 4,6-dimethylcyclohexanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,6-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-4,6-dimethylcyclohexanone carboxylic acid.

    Reduction: Formation of 2-Fluoro-4,6-dimethylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4,6-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-dimethylcyclohexan-1-one depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s stability and bioavailability. The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylcyclohexanone
  • 4,6-Dimethylcyclohexanone
  • 2-Fluoro-4,6-dimethylcyclohexanol

Uniqueness

2-Fluoro-4,6-dimethylcyclohexan-1-one is unique due to the presence of both fluorine and two methyl groups on the cyclohexane ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications.

Properties

Molecular Formula

C8H13FO

Molecular Weight

144.19 g/mol

IUPAC Name

2-fluoro-4,6-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H13FO/c1-5-3-6(2)8(10)7(9)4-5/h5-7H,3-4H2,1-2H3

InChI Key

CCGMKEVAJMELJF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)C(C1)F)C

Origin of Product

United States

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